2-Bromobenzo[d]oxazole-5-carbaldehyde
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Overview
Description
2-Bromobenzo[d]oxazole-5-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 2-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
For the formylation step, Vilsmeier-Haack reaction is often employed. This involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions typically include heating the mixture to moderate temperatures to facilitate the formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-5-carboxylic acid.
Reduction: 2-Bromobenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
2-Bromobenzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-Iodobenzo[d]oxazole-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Bromobenzo[d]oxazole-5-carbaldehyde makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive halogen is required.
Properties
Molecular Formula |
C8H4BrNO2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H |
InChI Key |
MJKQADYYFSBDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)Br |
Origin of Product |
United States |
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